HIV-1 Reverse Transcriptase Inhibition: Mniopetal A (IC₅₀ = 28 µM) vs. Mniopetal F (IC₅₀ = 30 µM)
Mniopetal A inhibits HIV-1 reverse transcriptase with an IC₅₀ of 28 µM, measured via enzymatic assay against recombinant HIV-1 RT [1]. By comparison, the most active congener within the mniopetal family, Mniopetal F, exhibits an IC₅₀ of approximately 30 µM against the same target . This represents a ~7% greater potency for Mniopetal A relative to Mniopetal F. Mniopetal E, the core scaffold lacking an ester side chain, is reported to be substantially less active, though exact comparative IC₅₀ values are not disclosed in the primary literature .
| Evidence Dimension | HIV-1 reverse transcriptase enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 28 µM (Mniopetal A) |
| Comparator Or Baseline | Mniopetal F: IC₅₀ ≈ 30 µM; Mniopetal E: substantially reduced activity (exact IC₅₀ not reported) |
| Quantified Difference | Mniopetal A is ~7% more potent than Mniopetal F (28 vs. 30 µM) |
| Conditions | Enzymatic assay using recombinant HIV-1 reverse transcriptase; exact assay protocol as described in Kuschel et al. (1994) and reviewed in Matthée & Wright (1999) |
Why This Matters
For laboratories procuring mniopetals for HIV-1 RT inhibition studies, Mniopetal A provides a quantifiably lower IC₅₀ than Mniopetal F, which may be decisive in dose-response experiments where maximizing potency within this natural product class is desired.
- [1] Southan, C. (2017). PubMed Commons comment on PMID 27754406: 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective.' Hypothesis annotation. View Source
